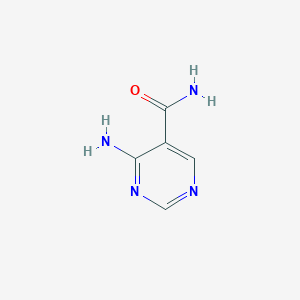
4-Aminopyrimidine-5-carboxamide
Descripción general
Descripción
4-Aminopyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H6N4O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
This compound can be synthesized by reacting suitable 2-ethoxyalkylene malononitriles with easily available amidine hydrochlorides . This reaction results in good yields using a simple synthetic scheme .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 138.127 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . It also plays a role in the synthesis of 4-aminopyrimidine-5-carbonitriles .Physical And Chemical Properties Analysis
This compound has a density of 1.426g/cm^3, a boiling point of 366.3°C at 760 mmHg, a flashing point of 175.3°C, and a refractive index of 1.656 . Its vapor pressure is 1.48E-05mmHg at 25°C .Aplicaciones Científicas De Investigación
Inhibitors of Calcium-Dependent Protein Kinase : Zhang et al. (2014) developed selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum using a scaffold similar to 5-Aminopyrazole-4-carboxamide. These inhibitors exhibited low nanomolar potencies against target enzymes and showed submicromolar activities in cell proliferation assays, without toxicity to mammalian cells (Zhang et al., 2014).
Potent Src/Abl Kinase Inhibitors : Lombardo et al. (2004) identified a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors. They demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004).
Nanoparticles for Anticancer Activity : Theivendren et al. (2018) formulated nanoparticles of a derivative of 4-Aminopyrimidine-5-carboxamide for evaluating anticancer activity. The study employed response surface methodology and graph theoretical analysis to optimize the compound and assess its potential as a p38α MAP Kinase inhibitor, showing good anticancer activity against MCF7 cancer cell line (Theivendren et al., 2018).
Novel Kinase Inhibitors Synthesis : Wada et al. (2012) worked on synthesizing novel compounds, including 5-fluoropyrimidine-4-carboxamides, as potential kinase inhibitors. They developed a method for regioselective synthesis of these compounds, which are structurally similar to biologically active molecules in anticancer agents (Wada et al., 2012).
Inhibitors of Receptor for Advanced Glycation End Products : Han et al. (2014) synthesized and evaluated pyrazole-5-carboxamides as inhibitors for the treatment of Alzheimer's disease. These compounds showed improved RAGE inhibitory activity in vitro, and one analog exhibited a brain Aβ-lowering effect (Han et al., 2014).
Synthesis and Properties of Novel Polyimides : Xia et al. (2006) synthesized novel homo- and copolyimides containing pyrimidine unit from 2-(4-Aminophenyl)-5-aminopyrimidine. The resulting polyimides exhibited excellent thermal stability and mechanical properties, important for industrial applications (Xia et al., 2006).
Safety and Hazards
Direcciones Futuras
While there is limited information on the future directions of 4-Aminopyrimidine-5-carboxamide, kinase drug discovery, which often involves aminopyrimidines, has made remarkable progress over the past 20 years . This suggests that this compound could potentially play a role in future kinase drug discovery efforts.
Mecanismo De Acción
Target of Action
4-Aminopyrimidine-5-carboxamide, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and acts as an AMPK activator . By mimicking AMP, AICAR binds to AMPK, leading to its activation . This activation stimulates various downstream processes, including glucose transport and fatty acid oxidation, which are essential for energy production and cellular metabolism .
Biochemical Pathways
AICAR plays a significant role in the purine metabolism pathway, acting as an intermediate in the generation of inosine monophosphate . It also influences the AMPK signaling pathway, which regulates energy balance within cells . Activation of AMPK by AICAR can lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Pharmacokinetics
It’s known that aicar can be administered orally and is capable of crossing cell membranes to exert its effects .
Result of Action
The activation of AMPK by AICAR leads to several cellular effects. It increases glucose transport into cells, enhances fatty acid oxidation, and promotes mitochondrial biogenesis . These effects collectively improve cellular metabolism and energy production. In addition, AICAR has been shown to have potential therapeutic effects in conditions like diabetes and cardiac ischemic injury .
Action Environment
The action of AICAR can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs can affect AICAR’s efficacy and stability . Furthermore, the specific cellular environment, including the energy status of the cell and the presence of other signaling molecules, can also impact AICAR’s action .
Propiedades
IUPAC Name |
4-aminopyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPKQMNCPCVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355920 | |
| Record name | 4-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4786-51-0 | |
| Record name | 4-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-pyrimidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





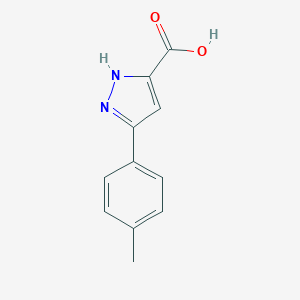


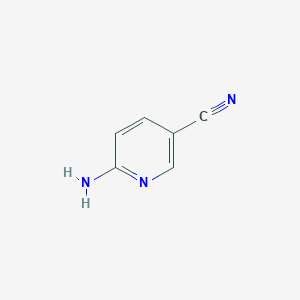

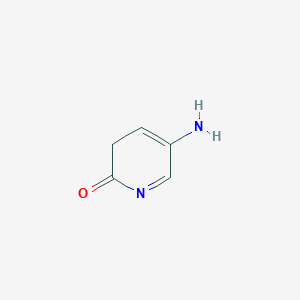
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)


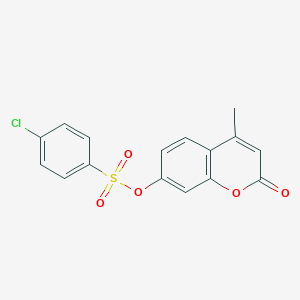
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)
